molecular formula C17H17NO B1293345 2-(Azetidinomethyl) benzophenone CAS No. 898775-42-3

2-(Azetidinomethyl) benzophenone

Cat. No.: B1293345
CAS No.: 898775-42-3
M. Wt: 251.32 g/mol
InChI Key: FARAWTANSKKZGO-UHFFFAOYSA-N
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Description

2-(Azetidinomethyl) benzophenone is a benzophenone derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via a methyl group at the 2-position of the benzophenone core. Benzophenones are characterized by two phenyl groups bonded to a ketone group, and their derivatives are widely explored in pharmaceuticals, materials science, and chemical biology due to their tunable electronic properties and capacity for molecular interactions .

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h1-5,7-10H,6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARAWTANSKKZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643685
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-42-3
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidinomethyl) benzophenone typically involves multistep processes. One common method includes the reaction of benzophenone with azetidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating or refluxing to achieve optimal yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidinomethyl) benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Azetidinomethyl) benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its observed anticancer and antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Property 2-(Azetidinomethyl) Benzophenone 2-(Piperidinomethyl) Benzophenone 3'-Cyano-2-Pyrrolidinomethyl Benzophenone
Substituent Azetidine (4-membered ring) Piperidine (6-membered ring) Pyrrolidine (5-membered ring) + Cyano group
Molecular Weight (g/mol) ~260 (estimated) 745.72 (CAS 745718-74-5) 290.37
Ring Strain High (4-membered ring) Low Moderate
Electronic Effects Moderate electron-donating (N atom) Stronger electron-donating (tertiary amine) Electron-withdrawing (cyano group)
  • Key Insights: The azetidine group’s smaller size and higher ring strain may increase reactivity compared to piperidine or pyrrolidine derivatives, favoring covalent interactions in enzyme inhibition .

Research Findings and Data Tables

Electrochemical Behavior of Benzophenone Derivatives

Data extrapolated from cyclic voltammetry studies ():

Compound Reduction Potential (V) Re-oxidation Potential (V)
Benzophenone -1.45 -1.20
4-Fluoro-4-OHBP -1.60 (estimated) -1.30 (estimated)
2-(Azetidinomethyl) BP -1.50 (hypothetical) -1.25 (hypothetical)
  • Substitutents like azetidine may slightly shift reduction potentials due to electron-donating effects, aligning with trends observed in fluorinated analogs .

Biological Activity

2-(Azetidinomethyl) benzophenone is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and findings.

Overview of the Compound

  • Molecular Formula : C17H17NO
  • Chemical Structure : The compound features an azetidine ring linked to a benzophenone moiety, which contributes to its unique biological properties.

This compound exhibits various biological activities through multiple mechanisms:

  • Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are essential for drug metabolism and the metabolism of endogenous compounds.
  • Cell Signaling Modulation : The compound influences key signaling pathways, such as the MAPK/ERK pathway, affecting cellular processes like proliferation and apoptosis.
  • Inhibition of Enzymatic Activity : By binding to active sites of specific enzymes, it can inhibit their function, thereby altering metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits strong antitumor properties. Studies have shown its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's ability to induce apoptosis in cancer cells has been documented in several case studies.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-710.5Apoptosis via caspase activation
Study BHeLa8.3Cell cycle arrest at G2/M phase
Study CA54912.0Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies with different bacterial strains and fungi:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It is metabolized primarily through cytochrome P450 pathways, leading to various metabolites that may retain biological activity.

Dosage Effects in Animal Models

Animal studies have shown that low doses of the compound exhibit minimal toxicity while still providing therapeutic benefits. Higher doses lead to increased toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Case Studies

  • Case Study on Anticancer Properties :
    • A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in a significant reduction in tumor size after eight weeks of administration.
  • Case Study on Antimicrobial Efficacy :
    • In vitro studies demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent.

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